

minimizing off-target degradation with TMX-4116

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Compound of Interest

Compound Name: TMX-4116

Cat. No.: B10830143

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Technical Support Center: TMX-4116

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target degradation when using **TMX-4116**, a selective degrader of casein kinase 1 α (CK1 α).

Frequently Asked Questions (FAQs)

Q1: What is **TMX-4116** and what is its primary target?

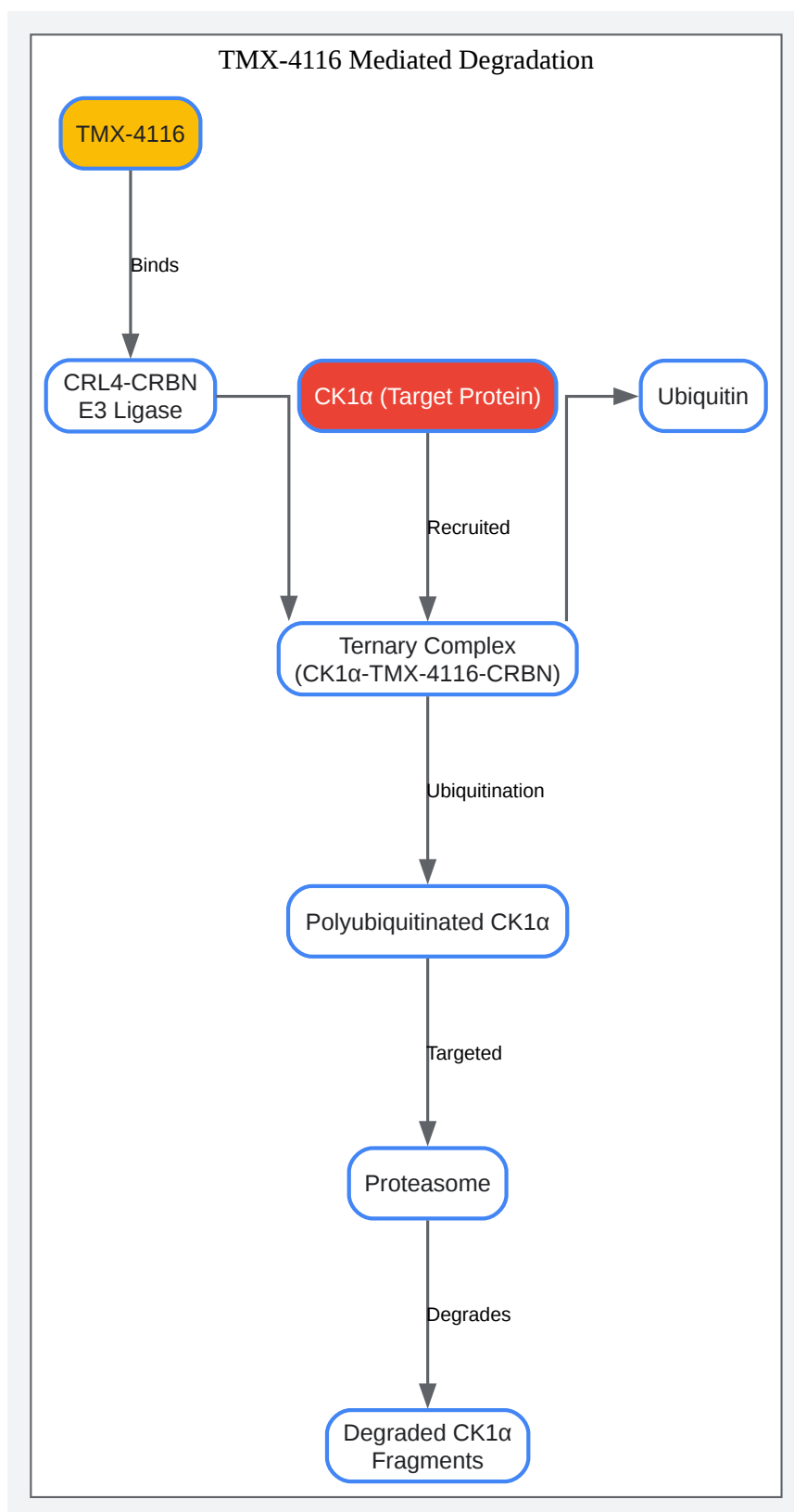
TMX-4116 is a molecular glue degrader that selectively targets casein kinase 1 α (CK1 α) for degradation.^{[1][2][3]} It functions by inducing proximity between CK1 α and the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1 α .^{[4][5]}

Q2: What are the known off-targets of **TMX-4116**?

TMX-4116 was developed to have a high degradation preference for CK1 α .^{[6][7]} At concentrations effective for CK1 α degradation, it has been shown to spare phosphodiesterase 6D (PDE6D), Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).^{[3][6]} However, some studies have noted GZF1 and RNF166 as potential off-targets.^[5]

Q3: What is the mechanism of action for **TMX-4116**?

TMX-4116 is a molecular glue that binds to the Cereblon (CRBN) component of the CRL4CRBN E3 ubiquitin ligase. This binding alters the surface of CRBN, creating a novel interface that is recognized by the neosubstrate, CK1 α . This induced proximity leads to the polyubiquitination of CK1 α and its subsequent degradation by the proteasome.



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TMX-4116 mechanism of action.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with **TMX-4116**, with a focus on minimizing off-target effects.

| Issue | Possible Cause | Recommended Solution |
|---------------------------------------|---|--|
| High Off-Target Degradation | 1. High Concentration of TMX-4116: Using concentrations significantly above the optimal range can lead to reduced selectivity. 2. Prolonged Incubation Time: Extended exposure to the degrader may increase the likelihood of off-target effects. | 1. Titrate TMX-4116 Concentration: Perform a dose-response experiment to determine the lowest effective concentration for CK1 α degradation in your cell line. Start with a range around the reported DC50 (<200 nM). ^[1] ^[3] 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the shortest time required for maximal CK1 α degradation. A 4-hour incubation is a good starting point. ^[2] ^[6] |
| Inconsistent CK1 α Degradation | 1. Cell Line Variability: Different cell lines may exhibit varying sensitivity to TMX-4116. 2. Compound Instability: Improper storage or handling of TMX-4116 can lead to reduced activity. | 1. Cell Line-Specific Optimization: Validate the optimal concentration and incubation time for each new cell line used. 2. Proper Compound Handling: Store TMX-4116 stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). ^[1] Avoid repeated freeze-thaw cycles. |
| No CK1 α Degradation Observed | 1. Suboptimal TMX-4116 Concentration: The concentration used may be too low for the specific cell line. 2. Low CRBN Expression: The cell line may have low endogenous levels of CRBN, | 1. Increase TMX-4116 Concentration: If initial low concentrations are ineffective, gradually increase the dose. 2. Assess CRBN Levels: Verify the expression of CRBN in your cell line via Western Blot |

which is essential for TMX-4116 activity.

or other proteomic methods. Consider using a cell line known to have robust CRBN expression.

Quantitative Data Summary

The following tables summarize the degradation data for **TMX-4116** in various cell lines.

Table 1: Degradation Potency (DC50) of **TMX-4116**

| Cell Line | DC50 (nM) | Incubation Time (hours) |
|-------------------------|-----------|-------------------------|
| MOLT4 | < 200 | 4 |
| Jurkat | < 200 | 4 |
| MM.1S | < 200 | 4 |
| Data sourced from[1][2] | | |

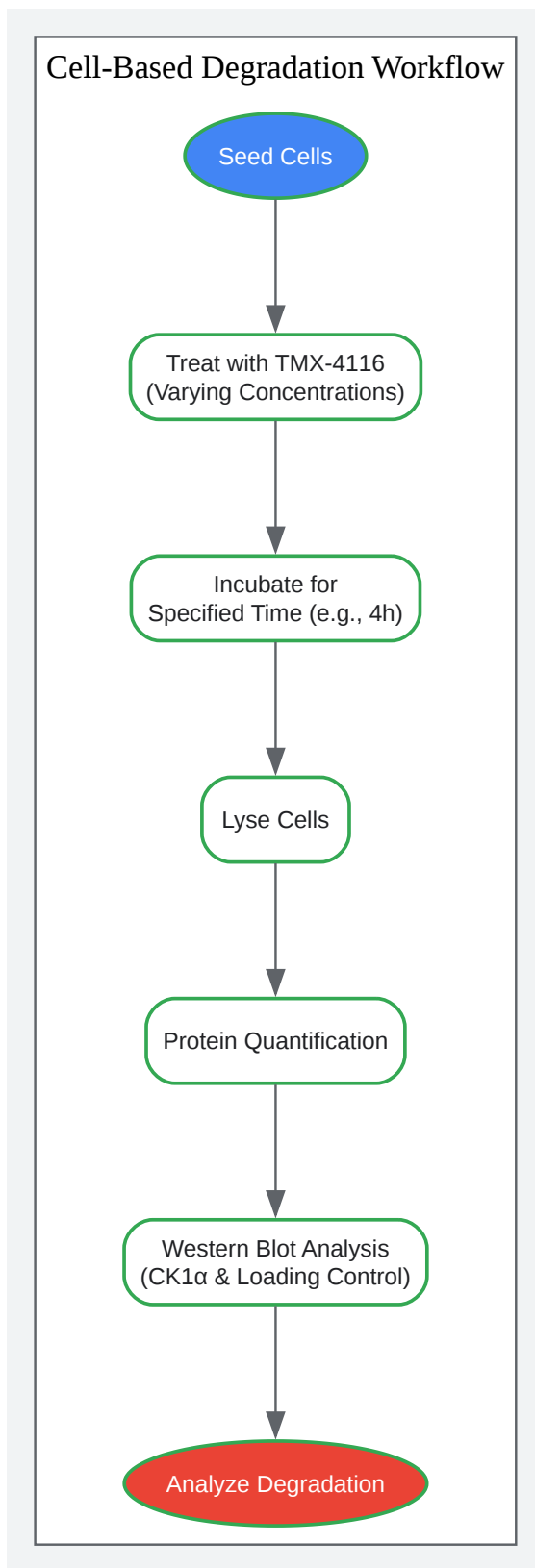
Table 2: Proteome-wide Degradation Selectivity of **TMX-4116** in MOLT4 Cells

| Protein | Concentration (nM) | Incubation Time (hours) | Degradation Observed |
|----------------------|--------------------|-------------------------|----------------------|
| CK1α (On-Target) | 250 | 4 | Yes |
| PDE6D (Off-Target) | 250 | 4 | No |
| IKZF1 (Off-Target) | 250 | 4 | No |
| IKZF3 (Off-Target) | 250 | 4 | No |
| Data sourced from[6] | | | |

Experimental Protocols

Protocol 1: In Vitro Cell-Based Degradation Assay

This protocol outlines a general procedure for assessing the degradation of CK1 α by **TMX-4116** in cultured cells.



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Workflow for in vitro degradation assay.

Methodology:

- Cell Seeding: Seed cells (e.g., MOLT4, Jurkat, MM.1S) in appropriate culture plates and allow them to adhere or stabilize overnight.
- Compound Preparation: Prepare a stock solution of **TMX-4116** in DMSO.[2] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
- Treatment: Treat the cells with a range of **TMX-4116** concentrations (e.g., 0, 40 nM, 200 nM, 1 μ M).[2] Include a vehicle control (DMSO) at the same final concentration as the highest **TMX-4116** dose.
- Incubation: Incubate the treated cells for a predetermined time, for example, 4 hours.[2]
- Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against CK1 α and a loading control (e.g., GAPDH, β -actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands.
- Data Analysis: Quantify the band intensities to determine the extent of CK1 α degradation relative to the vehicle control.

Protocol 2: Preparation of **TMX-4116** Stock and Working Solutions

Stock Solution:

- Dissolve **TMX-4116** in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[2] Aliquot and store at -80°C.

In Vitro Working Solutions:

- Thaw a stock solution aliquot.
- Perform serial dilutions in cell culture medium to achieve the desired final concentrations for treating cells.

In Vivo Formulation (Example):

For in vivo studies, **TMX-4116** can be formulated as follows:

- Add each solvent sequentially: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[2]
- Alternatively, for a corn oil-based formulation: 10% DMSO >> 90% corn oil.[2]

Note: The suitability of any in vivo formulation should be confirmed experimentally.

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